Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation vs. Unsubstituted 5-Amino Analog
The target compound has a TPSA of 90.13 Ų versus 78.10 Ų for the unsubstituted 5-amino analog (Ethyl 5-aminopyrimidine-4-carboxylate, CAS 59950-51-5) . This 12.03 Ų increase (15.4% relative difference) arises from the additional ethylamino group, which adds one H-bond donor and increases H-bond acceptor count from 5 to 6. Higher TPSA generally correlates with reduced passive membrane permeability and may influence oral bioavailability of derived compounds .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and H-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 90.13 Ų; H-Bond Donors = 2; H-Bond Acceptors = 6 |
| Comparator Or Baseline | Ethyl 5-aminopyrimidine-4-carboxylate (CAS 59950-51-5): PSA = 78.10 Ų; H-Bond Donors = 1; H-Bond Acceptors = 5 |
| Quantified Difference | ΔTPSA = +12.03 Ų (+15.4%); Δ H-Bond Donors = +1; Δ H-Bond Acceptors = +1 |
| Conditions | Computed molecular properties from vendor technical datasheets (Leyan and Chemsrc) |
Why This Matters
TPSA differences of this magnitude can shift a compound across key drug-likeness thresholds (e.g., the 140 Ų limit for oral bioavailability), directly impacting lead optimization decisions and procurement specifications for building blocks used in medicinal chemistry libraries.
